Sodium N-dodecanoyl-L-phenlyalaninate

Emulsification Surfactant Performance Formulation Stability

Sodium N-dodecanoyl-L-phenylalaninate (SLP) is a differentiated, anionic amino acid surfactant whose L-phenylalanine headgroup confers a measurable emulsification advantage over aliphatic analogs such as alanine- and leucine-derived surfactants. This structural superiority translates directly into longer shelf-life for creams and lotions, tunable permeability in liposomal drug carriers, and flexible interfacial films that improve oil recovery yields. For formulators seeking a biodegradable, sulfate-free surfactant with peer-reviewed performance data, SLP delivers reproducible, application-critical benefits that generics cannot match.

Molecular Formula C21H32NNaO3
Molecular Weight 369.5 g/mol
Cat. No. B12276132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-dodecanoyl-L-phenlyalaninate
Molecular FormulaC21H32NNaO3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1
InChIKeyKQYAHAGYCNNBCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium N-dodecanoyl-L-phenylalaninate (SLP): A L-Aromatic Amino Acid Surfactant with Distinct Interfacial and Biomembrane Properties


Sodium N-dodecanoyl-L-phenylalaninate (SLP; CAS 37869-82-2) is an anionic, amino acid-derived surfactant featuring a lauroyl (C12) hydrophobic tail and an L-phenylalanine hydrophilic headgroup [1]. This amphiphilic architecture confers surface-active properties while the aromatic side chain of phenylalanine introduces unique steric and electronic characteristics not present in aliphatic amino acid-based surfactants [2]. Unlike conventional sulfate-based surfactants, SLP is biodegradable and derives its headgroup from a natural amino acid, positioning it as a functional building block in personal care, pharmaceutical, and industrial formulations .

Why Sodium N-dodecanoyl-L-phenylalaninate Cannot Be Simply Substituted by Other Amino Acid-Based Surfactants


Within the class of N-acyl amino acid surfactants, performance characteristics are exquisitely sensitive to the nature of the amino acid side chain. The aromatic phenylalanine headgroup of SLP confers specific interfacial and self-assembly behaviors that differ markedly from those of surfactants bearing aliphatic (e.g., alanine, leucine) or other aromatic (e.g., tyrosine, tryptophan) headgroups [1]. Direct comparative studies demonstrate that these structural variations produce quantifiable differences in critical micelle concentration (CMC), interfacial tension, dilational rheology, emulsification capacity, and interactions with biological membranes [2][3]. Consequently, substituting SLP with a structurally related analog—even one differing by a single functional group on the aromatic ring—will alter formulation performance in predictable but often undesirable ways, making SLP the preferred choice for applications requiring its specific balance of surface activity, interfacial elasticity, and biomembrane compatibility [4].

Quantitative Differentiation of Sodium N-dodecanoyl-L-phenylalaninate: Head-to-Head Comparative Performance Data


Superior Emulsifying Performance of SLP Compared to Other Aromatic Amino Acid Surfactants

In a direct comparative study of three N-lauroyl aromatic amino acid surfactants, SLP (sodium N-lauroyl phenylalaninate) demonstrated superior emulsifying capacity relative to sodium N-lauroyl tyrosinate (SLTy) and sodium N-lauroyl tryptophanate (SLTr) [1]. This property was assessed via emulsification index measurements, where SLP exhibited the highest capacity to stabilize oil-in-water emulsions [1].

Emulsification Surfactant Performance Formulation Stability

Unique DPH Polarization Response in Phospholipid Vesicles, Indicating Distinct Membrane Interaction

When incorporated into DPPC (L-α-dipalmitoylphosphatidylcholine) vesicles, SLP is the only N-dodecanoyl amino acid surfactant among those tested that alters the polarization of the membrane-embedded fluorescence probe DPH (1,6-diphenyl-1,3,5-hexatriene) at concentrations below the CMC [1]. This effect was not observed for other N-dodecanoyl amino acid surfactants, including those with glycine, alanine, valine, and leucine headgroups [1].

Membrane Biophysics Drug Delivery Vesicle Stability

Distinct Interfacial Dilational Rheology: SLP Forms a Less Elastic Film than SLTr at the Oil-Water Interface

A comparative study of interfacial dilational rheology at the n-decane/water interface revealed that SLP forms a less rigid interfacial film than sodium N-lauroyl tryptophanate (SLTr) [1]. The dilational modulus, a measure of film elasticity, followed the order SLP < SLTy < SLTr [1]. This indicates that SLP yields a more flexible and less viscous interfacial layer.

Enhanced Oil Recovery Interfacial Rheology Foam Stability

Higher Critical Micelle Concentration (CMC) and Surface Tension at CMC Compared to SLTy and SLTr

Direct comparative surface tension measurements show that SLP exhibits a higher critical micelle concentration (CMC) and a higher surface tension at the CMC (γCMC) compared to sodium N-lauroyl tyrosinate (SLTy) and sodium N-lauroyl tryptophanate (SLTr) [1]. The order of CMC and γCMC was SLTr < SLTy < SLP [1].

Surface Tension Micellization Surfactant Efficiency

Antagonistic Surface Tension Behavior in n-Octanol Mixtures, in Contrast to Synergistic Effects with Alanine and Leucine Analogs

When mixed with n-octanol, SLP (C12-PHE) exhibited antagonistic surface tension behavior under equilibrium conditions, whereas mixtures of n-octanol with N-lauroyl-L-alanine (C12-ALA) or N-lauroyl-L-leucine (C12-LEU) showed synergistic effects [1]. This was determined by comparing the measured surface tension of the mixture to the ideal mixing behavior predicted from the pure component isotherms [1].

Synergistic Mixtures Foamability Formulation Design

Higher Hydrophobicity (Δg) and Greater Surface Pressure at CMC (πCMC) Compared to Aliphatic Amino Acid Surfactants

A hydrophobicity scale (Δg) based on CMC measurements ranks the phenylalanine derivative as significantly more hydrophobic than its aliphatic counterparts [1]. This increased hydrophobicity correlates with a higher surface pressure at the CMC (πCMC) and a greater efficiency in surface tension reduction (pC20) [1].

Hydrophobicity Scale Surface Activity QSAR

High-Value Application Scenarios for Sodium N-dodecanoyl-L-phenylalaninate Based on Quantitative Differentiation


Emulsion-Based Personal Care and Cosmetic Formulations Requiring Robust Stability

SLP's demonstrated superiority in emulsifying capacity over other aromatic amino acid surfactants makes it the ideal choice for formulating stable oil-in-water emulsions in creams, lotions, and makeup products [4]. Its performance advantage ensures long-term product stability and desirable texture without the need for additional co-emulsifiers, directly impacting product quality and shelf-life.

Controlled Modulation of Lipid Bilayer Properties in Liposomal Drug Delivery Systems

The unique ability of SLP to alter DPH polarization in DPPC vesicles—a property not shared by other amino acid surfactants—positions it as a valuable tool for tuning the fluidity and permeability of liposomal membranes [4]. This can be exploited to control the release kinetics of encapsulated drugs, making SLP a functional excipient in advanced pharmaceutical formulations.

Enhanced Oil Recovery (EOR) Processes Where Specific Interfacial Film Mechanics are Required

The comparative interfacial dilational rheology data shows that SLP forms a less elastic and more flexible film at the oil-water interface compared to SLTy and SLTr [4]. In EOR applications, this property can be advantageous for promoting the coalescence of oil droplets or facilitating the breakdown of emulsions after oil recovery, improving the overall efficiency of the process compared to surfactants that form overly rigid interfacial films.

Research Tool for Investigating Non-Ideal Mixing Behavior in Surfactant Formulations

The distinct antagonistic interaction of SLP with n-octanol, contrasting with the synergistic behavior of alanine and leucine analogs, provides a clear, well-defined system for studying the molecular origins of non-ideal mixing in surfactant solutions [4]. This makes SLP a valuable model compound for academic and industrial research aimed at developing predictive models for surfactant blend performance.

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